molecular formula C12H7N3O4 B019420 1,6-Dinitrocarbazole CAS No. 108625-05-4

1,6-Dinitrocarbazole

Cat. No. B019420
CAS RN: 108625-05-4
M. Wt: 257.2 g/mol
InChI Key: MEFATMTVUAOEJH-UHFFFAOYSA-N
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Description

1,6-Dinitrocarbazole (DNC) is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. DNC is a highly explosive compound that is used in the manufacture of explosives, propellants, and pyrotechnics. In recent years, DNC has gained attention for its potential use in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1,6-Dinitrocarbazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and repair. 1,6-Dinitrocarbazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1,6-Dinitrocarbazole has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis and repair, the induction of oxidative stress, and the activation of certain signaling pathways involved in cell growth and survival. 1,6-Dinitrocarbazole has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 1,6-Dinitrocarbazole in lab experiments is its high potency and specificity for certain enzymes and pathways. However, 1,6-Dinitrocarbazole is also highly toxic and explosive, which can pose safety risks in the lab. Additionally, 1,6-Dinitrocarbazole is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.

Future Directions

Future research directions for 1,6-Dinitrocarbazole include further studies on its potential use as a photosensitizer in photodynamic therapy, as well as studies on its potential use as an anticancer agent. Additional research is also needed to fully understand the mechanism of action of 1,6-Dinitrocarbazole and its effects on various signaling pathways and cellular processes. Finally, efforts should be made to develop safer and more efficient methods for synthesizing 1,6-Dinitrocarbazole in the lab.

Synthesis Methods

1,6-Dinitrocarbazole can be synthesized through a variety of methods, including the nitration of carbazole with a mixture of nitric acid and sulfuric acid. Other methods include the reaction of carbazole with nitric acid in the presence of a catalyst or the reaction of carbazole with dinitrogen pentoxide.

Scientific Research Applications

1,6-Dinitrocarbazole has been used in scientific research for a variety of purposes, including as a fluorescent probe for the detection of DNA damage and as a potential anticancer agent. 1,6-Dinitrocarbazole has also been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

1,6-dinitro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-14(17)7-4-5-10-9(6-7)8-2-1-3-11(15(18)19)12(8)13-10/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFATMTVUAOEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031243
Record name 1,6-Dinitro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dinitrocarbazole

CAS RN

3062-57-5, 108625-05-4
Record name 1,6-Dinitrocarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003062575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dinitrocarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108625054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dinitro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Dinitrocarbazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8KWA43KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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